2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Description
This compound features a bis-thiazole scaffold with a 4,6-dimethylpyrimidin-2-ylamino substituent on one thiazole ring and an N,N,4-trimethyl carboxamide group on the adjacent thiazole. Its synthesis likely involves coupling reactions between pyrimidine-thiazole intermediates and carboxamide precursors, similar to methods described for related thiazole carboxamides . The N,N-dimethyl and 4-methyl substituents may enhance lipophilicity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
2-[[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S2/c1-8-6-9(2)19-15(18-8)23-16-21-11(7-27-16)13(25)22-17-20-10(3)12(28-17)14(26)24(4)5/h6-7H,1-5H3,(H,20,22,25)(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCNCFDXTYECHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of β-dicarbonyl compounds with amines.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The pyrimidine and thiazole rings are then coupled through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thiazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The pyrimidine and thiazole rings allow for strong binding interactions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituents
- Structural Insights: The target compound’s bis-thiazole architecture distinguishes it from mono-thiazole analogs like Dasatinib or trifluoromethyl-substituted thiazoles . The 4,6-dimethylpyrimidine group may enhance target binding compared to unsubstituted pyrimidines, as seen in kinase inhibitors . The N,N,4-trimethyl carboxamide likely improves solubility relative to chloro- or carbonitrile-substituted analogs (e.g., ) .
Physicochemical Properties
Table 2: Predicted Properties Based on Substituents
- The target compound’s trimethylcarboxamide may balance lipophilicity and solubility better than chlorinated analogs .
Biological Activity
The compound 2-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Thiazole moieties : Known for their diverse biological activities.
- Pyrimidine ring : Often associated with nucleic acid interactions.
The molecular formula is , with a molecular weight of approximately 282.34 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- Inhibition of Dihydrofolate Reductase (DHFR) : A related thiazole compound demonstrated significant inhibition of DHFR with an IC50 value of 0.06 µM against various cancer cell lines including NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer) .
| Cancer Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| NCI-H522 | 0.06 | 31.4 |
| HT29 | 0.1 | 25.2 |
| SK-OV-3 | 0.25 | 37.7 |
| MCF7 | 0.5 | 25.1 |
| T-47D | 0.75 | 41.0 |
These findings suggest that modifications in the thiazole structure can enhance anticancer efficacy.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Studies indicate that compounds similar to the target molecule exhibit significant activity against various bacterial strains:
- Staphylococcus aureus and Escherichia coli are commonly tested pathogens where thiazoles have shown promising results .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : Related compounds have been shown to selectively inhibit carbonic anhydrases at nanomolar concentrations, indicating a possible mechanism for therapeutic action in cancer treatment .
Case Studies
- Study on Thiazole Derivatives : A study published in MDPI demonstrated that a series of thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with some achieving IC50 values in the low micromolar range .
- Enzyme Assays : In vitro assays indicated that certain thiazole-based compounds could inhibit specific enzymes involved in cancer metabolism, thus providing a dual mechanism of action—direct cytotoxicity and metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
